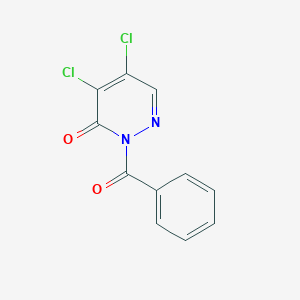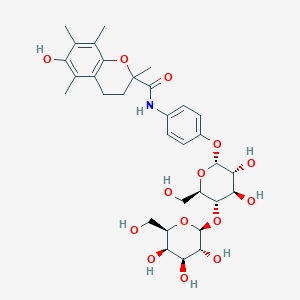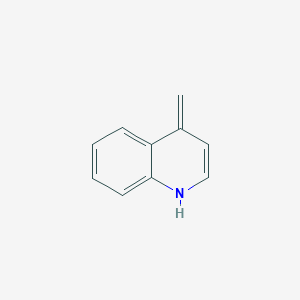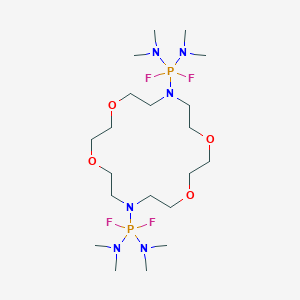
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of macrocyclic ligand that can coordinate with different metal ions, making it an essential tool in catalysis, bioinorganic chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is not well understood. However, it is believed that the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with other molecules to catalyze various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is currently no information on the biochemical and physiological effects of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-). However, it is important to note that this compound is not intended for medical use and should only be used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in lab experiments is its ability to form stable complexes with different metal ions. This property makes it an essential tool in catalysis and bioinorganic chemistry. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the use of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in scientific research. One potential area of study is the development of new catalysts for asymmetric synthesis and polymerization. Additionally, the compound can also be used to study the interactions between metal ions and biological molecules, which can lead to the development of new drugs and therapies. Finally, further research can be conducted to optimize the synthesis process of this compound, making it more accessible and cost-effective for scientific research.
Métodos De Síntesis
The synthesis of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diol with phosphorus oxychloride and tetramethylammonium fluoride in dichloromethane. The resulting product is then further purified using column chromatography.
Aplicaciones Científicas De Investigación
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) has several potential applications in scientific research. It can be used as a ligand in coordination chemistry to form complexes with different metal ions. These complexes can be used as catalysts in various chemical reactions, such as asymmetric synthesis and polymerization. Furthermore, the compound can also be used in bioinorganic chemistry to study the interactions between metal ions and biological molecules.
Propiedades
Número CAS |
139194-06-2 |
|---|---|
Nombre del producto |
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl- |
Fórmula molecular |
C20H48F4N6O4P2 |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
N-[[16-[bis(dimethylamino)-difluoro-λ5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3 |
Clave InChI |
ZNZLSRUXRJSWPX-UHFFFAOYSA-N |
SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
SMILES canónico |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
Otros números CAS |
139194-06-2 |
Sinónimos |
N-[[16-(bis(dimethylamino)-difluoro-phosphoranyl)-1,4,10,13-tetraoxa-7 ,16-diazacyclooctadec-7-yl]-dimethylamino-difluoro-phosphoranyl]-N-met hyl-methanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



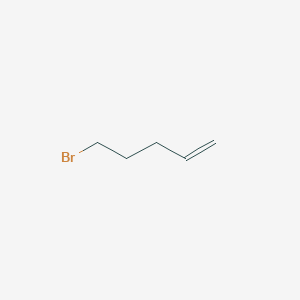
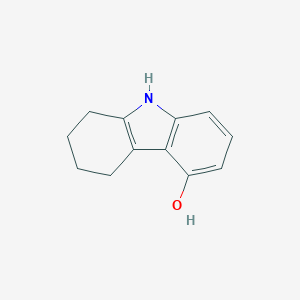
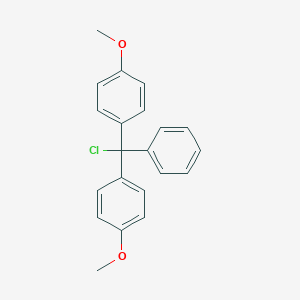
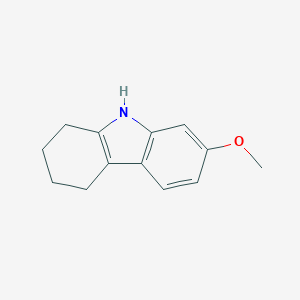
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
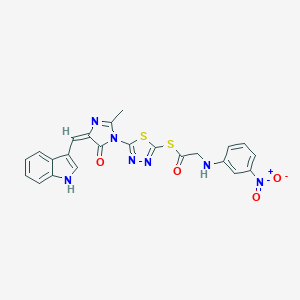
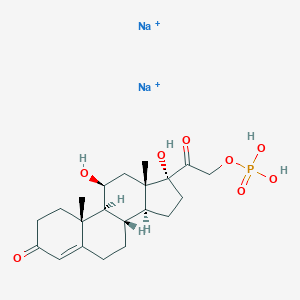
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
